molecular formula C24H50NO7P B6594279 1-Palmitoyl-sn-glycero-3-phosphocholine CAS No. 97281-38-4

1-Palmitoyl-sn-glycero-3-phosphocholine

Cat. No.: B6594279
CAS No.: 97281-38-4
M. Wt: 495.6 g/mol
InChI Key: ASWBNKHCZGQVJV-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that is a major component of cell membranes. It is known for its proinflammatory activity and is used in the study of atherosclerosis . This compound is also involved in various biological processes and has significant applications in scientific research.

Mechanism of Action

Target of Action

1-Palmitoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine, is a major component of oxidized low-density lipoprotein . It primarily targets endothelial cells and macrophages . It also interacts with neutrophils and Treg cells . These targets play crucial roles in inflammation, immune response, and atherosclerosis .

Mode of Action

This compound exhibits proinflammatory activity . It induces the production of reactive oxygen species (ROS) and decreases the levels of superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs) . It also potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .

Biochemical Pathways

The compound is generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine . It affects the ERK1/2 pathway by decreasing the phosphorylation of ERK1/2 . It also influences the immune response by enhancing the production of TGF-β1 and Foxp3 protein levels in Treg cells .

Pharmacokinetics

It is known to be administered subcutaneously in animal models . More research is needed to fully understand its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The compound’s action results in a variety of biological effects. It inhibits cell viability in a concentration-dependent manner . It also enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis . Furthermore, it is believed to have an important role in inflammatory diseases and atherosclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its activity . .

Future Directions

Future research could focus on the role of 1-Palmitoyl-sn-glycero-3-phosphocholine in inflammation and its potential as a therapeutic target for inflammatory diseases .

Biochemical Analysis

Preparation Methods

1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through ester hydrolysis reactions. The process involves the hydrolysis of 1-hexadecanoyl-sn-glycero-3-phosphocholine ester using either a base catalyst like sodium hydroxide or an enzyme such as phospholipase A2 . The resulting product is then purified through pH adjustment and extraction methods. Industrial production methods typically involve similar hydrolysis reactions, followed by large-scale purification processes to obtain the compound in high purity.

Chemical Reactions Analysis

1-Palmitoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxidized phospholipids, which play a role in inflammatory responses.

    Reduction: Reduction reactions can convert oxidized forms back to their original state.

    Substitution: It can undergo substitution reactions where the palmitoyl group is replaced with other fatty acid chains. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNKHCZGQVJV-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914020
Record name 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17364-16-8, 97281-38-4
Record name 1-Palmitoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17364-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LysoPC(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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